Folienetriol
Overview
Description
Folienetriol, also known as dammar-24-ene-3α,12β,20-triol, is a triterpenoid compound with the molecular formula C30H52O3 and a molecular weight of 460.73 g/mol . It is a naturally occurring compound found in certain plant species, particularly in the dammarane series of triterpenoids. This compound is characterized by its three hydroxyl groups located at the 3, 12, and 20 positions on the dammarane skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of folienetriol typically involves the extraction and purification from natural sources, such as plants belonging to the dammarane series. The extraction process often includes solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification using advanced chromatographic methods. The use of biotechnological approaches, such as microbial fermentation, is also being explored to produce this compound in a more sustainable and efficient manner .
Chemical Reactions Analysis
Types of Reactions
Folienetriol undergoes various chemical reactions, including glycosylation, oxidation, and reduction .
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Glycosylation: The major products include 3-, 12-, and 20-mono- and 3,12- and 3,20-di-O-β-D-glucopyranosides.
Oxidation: Oxidation typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction leads to the formation of alcohols or alkanes, depending on the specific reaction conditions.
Scientific Research Applications
Folienetriol has a wide range of scientific research applications due to its unique chemical structure and biological properties .
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various glycosides and other derivatives. Its hydroxyl groups make it a versatile compound for chemical modifications .
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to modulate various biological pathways, making it a candidate for further investigation in disease prevention and therapy .
Medicine
This compound’s potential therapeutic effects are being explored in the treatment of various diseases, including cancer and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its moisturizing and skin-soothing properties. It is also being investigated for its potential use in food preservation and as a natural additive .
Mechanism of Action
The mechanism of action of folienetriol involves its interaction with various molecular targets and pathways .
Molecular Targets
This compound is known to interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also modulates the activity of transcription factors like nuclear factor-kappa B (NF-κB), which plays a key role in inflammatory responses .
Pathways Involved
This compound exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production and the modulation of signaling cascades involved in cell proliferation and apoptosis. These pathways contribute to its potential therapeutic effects in various diseases .
Comparison with Similar Compounds
Folienetriol is part of the dammarane series of triterpenoids, which includes other compounds such as betulafolientriol and dammar-24-ene-3,12,20-triol .
Similar Compounds
Betulafolientriol: Similar in structure to this compound, betulafolientriol also possesses hydroxyl groups at the 3, 12, and 20 positions.
Dammar-24-ene-3,12,20-triol: This compound shares the same dammarane skeleton but may have different functional groups or stereochemistry, leading to variations in its chemical and biological properties.
Uniqueness
This compound’s unique combination of hydroxyl groups and its specific stereochemistry contribute to its distinct chemical reactivity and biological activities. Its ability to undergo glycosylation and other chemical modifications makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-ZEUDUZSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988626 | |
Record name | Dammar-24-ene-3,12,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6892-79-1 | |
Record name | Betulafolientriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dammar-24-ene-3,12,20-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the glycosylation of Folienetriol impact its antitumor activity?
A1: Research suggests that attaching sugar molecules (glycosylation) to this compound significantly influences its ability to inhibit tumor cell growth. Specifically, the study found that 3-O-β-D-glucoside and 12-O-β-D-glucoside derivatives of this compound exhibited the most potent activity against Ehrlich tumor cells in vitro. [] This highlights the importance of the type and position of sugar attachments for enhancing the biological activity of this compound.
Q2: What is the role of the hydroxyl group configuration at the C-3 position in this compound's antitumor activity?
A2: The research indicates that the spatial arrangement (configuration) of the hydroxyl group (-OH) at the C-3 position in this compound plays a crucial role in determining its antitumor activity. [] While the study doesn't explicitly state whether the alpha or beta configuration is more favorable, it emphasizes that this structural difference leads to significant variations in the compound's effectiveness against tumor cells. Further investigation is needed to fully elucidate the structure-activity relationship in this context.
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